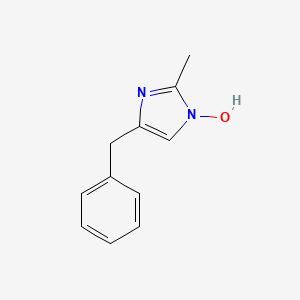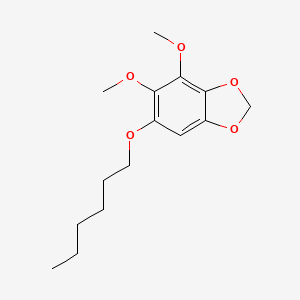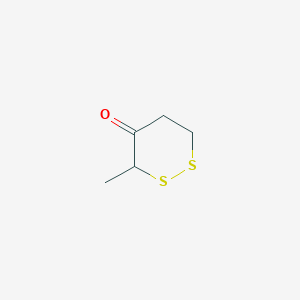
3-Methyl-4-oxo-1,2-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-oxo-1,2-dithiane is an organic compound with the molecular formula C5H8OS2. It is a member of the dithiane family, which are sulfur-containing heterocycles. This compound is known for its unique structure, which includes a dithiane ring with a ketone functional group at the 4-position and a methyl group at the 3-position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-4-oxo-1,2-dithiane can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then oxidized to form the dithiane ring. Common catalysts used in this process include yttrium triflate and tungstophosphoric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-oxo-1,2-dithiane undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced dithiane derivatives
Substitution: Various substituted dithiane derivatives
Applications De Recherche Scientifique
3-Methyl-4-oxo-1,2-dithiane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methyl-4-oxo-1,2-dithiane involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atoms can participate in redox reactions, while the ketone group can undergo nucleophilic addition reactions . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes .
Comparaison Avec Des Composés Similaires
3-Methyl-4-oxo-1,2-dithiane can be compared with other similar compounds, such as:
1,3-Dithiane: A well-known carbonyl protecting group and synthetic building block.
1,4-Dithiane: Used in the synthesis of complex molecular architectures.
3-Methyl-1,2-dithian-4-one: Another name for this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other dithiane derivatives .
Propriétés
Numéro CAS |
90238-76-9 |
|---|---|
Formule moléculaire |
C5H8OS2 |
Poids moléculaire |
148.3 g/mol |
Nom IUPAC |
3-methyldithian-4-one |
InChI |
InChI=1S/C5H8OS2/c1-4-5(6)2-3-7-8-4/h4H,2-3H2,1H3 |
Clé InChI |
HIPRPYCXKYSMOO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)CCSS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


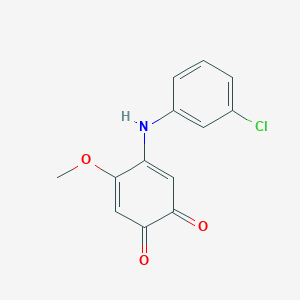
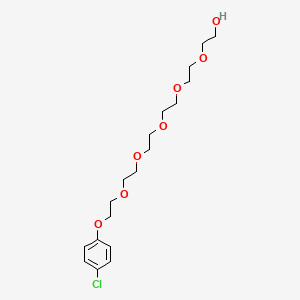
![N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea](/img/structure/B14356853.png)
![2-(Bicyclo[2.2.1]heptan-2-yl)aniline](/img/structure/B14356860.png)
![(1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14356866.png)
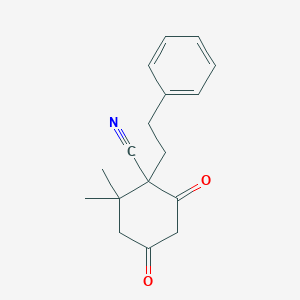
![2-[(Z)-octadec-1-enyl]butanedioic acid](/img/structure/B14356872.png)
![3-Cyclopropylpyrimido[1,2-B]indazole](/img/structure/B14356880.png)
![5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione](/img/structure/B14356893.png)
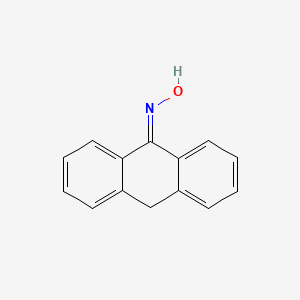
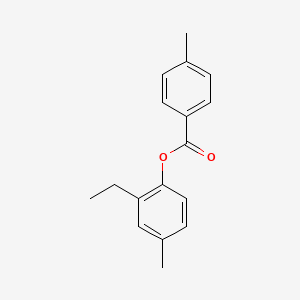
![Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356900.png)
